molecular formula C13H16F3N3O3 B7121760 N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide

N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide

Cat. No.: B7121760
M. Wt: 319.28 g/mol
InChI Key: SEFANAYXUICRBH-UHFFFAOYSA-N
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Description

N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further linked to an oxazinane ring through an oxyethyl chain

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c14-13(15,16)10-4-3-5-17-11(10)21-9-6-18-12(20)19-7-1-2-8-22-19/h3-5H,1-2,6-9H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFANAYXUICRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)NCCOC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the nucleophilic substitution of a halogenated pyridine with a trifluoromethyl group using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base .

Subsequently, the trifluoromethylpyridine derivative is reacted with an appropriate oxazinane precursor under conditions that facilitate the formation of the oxyethyl linkage. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[3-(trifluoromethyl)pyridin-2-yl]oxyethyl]oxazinane-2-carboxamide is unique due to its combination of a trifluoromethyl group, pyridine ring, and oxazinane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development .

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